molecular formula C18H18N2O4 B2662721 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid CAS No. 305358-62-7

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid

Cat. No. B2662721
CAS RN: 305358-62-7
M. Wt: 326.352
InChI Key: BIYWSLRZCGRNJO-UHFFFAOYSA-N
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Description

“2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid” is a chemical compound with the molecular formula C18H18N2O4 . It is also known by other synonyms such as “2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid” and "2-[[3-(2-methylpropanoylamino)phenyl]carbonylamino]benzoic acid" .


Molecular Structure Analysis

The molecular structure of “2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 326 .

Scientific Research Applications

Antimicrobial Activity

A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . The results of these studies indicated that, in general, the synthesized compounds were found to be bacteriostatic and fungistatic in action .

Antiviral Activity

It has been well documented that 2-amino benzoic acid derivatives exhibit a broad spectrum of activity, including antiviral activity .

Anticancer Activity

2-amino benzoic acid derivatives have also been studied for their anticancer properties .

Anti-Alzheimer’s Activity

Research has shown that 2-amino benzoic acid derivatives can have anti-Alzheimer’s effects .

Antiallergic Activity

These compounds have been found to exhibit antiallergic activity, providing potential therapeutic benefits for individuals with allergies .

Diuretic Activity

2-amino benzoic acid derivatives have been reported to have diuretic effects .

Insecticidal Activity

In addition to their medical applications, 2-amino benzoic acid derivatives have also been studied for their insecticidal properties .

QSAR Studies

Quantitative structure-activity relationship (QSAR) is a methodology used to correlate properties (such as biological activities) with chemical structures. QSAR studies of 2-amino benzoic acid derivatives have been conducted, providing valuable insights into the relationship between the chemical structure of these compounds and their antimicrobial activity .

properties

IUPAC Name

2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWSLRZCGRNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid

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